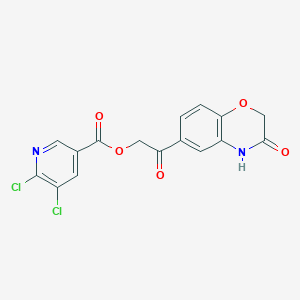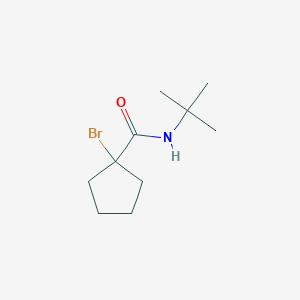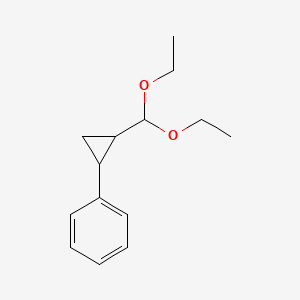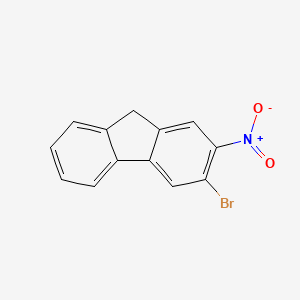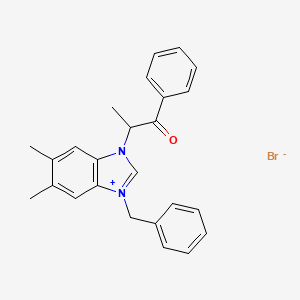
Bis(2,4,5-trichlorophenyl) Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,5-trichlorophenyl) oxalate: is an organic compound with the molecular formula C14H4Cl6O4 . It is a diester of oxalic acid and is known for its role in chemiluminescence, particularly in glow sticks. The compound is a white solid and is often used in scientific research and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2,4,5-trichlorophenyl) oxalate can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride . The reaction typically occurs in a dry solvent such as toluene, in the presence of a base like triethylamine. This method produces crude this compound along with a by-product, triethylamine hydrochloride .
Industrial Production Methods: Industrial production of this compound involves a series of steps including inflation, feeding, pressurizing, mixing, reacting, heat preserving, discharging, and decompressing and drying. The process is designed to optimize yield and purity while minimizing reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,4,5-trichlorophenyl) oxalate undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the chlorine atoms on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a fluorescent dye and a weak base such as sodium salicylate.
Substitution: Various nucleophiles can be used to replace the chlorine atoms under appropriate conditions.
Major Products:
Chemiluminescence Reaction: The major product is 1,2-dioxetanedione , which is responsible for the emission of light.
Applications De Recherche Scientifique
Bis(2,4,5-trichlorophenyl) oxalate has a wide range of applications in scientific research:
Chemistry: Used in chemiluminescence demonstrations and experiments to study reaction kinetics.
Biology: Employed in enzyme-linked immunoassays (ELISA) due to its chemiluminescent properties.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the production of glow sticks and other chemiluminescent devices.
Mécanisme D'action
The mechanism of action of bis(2,4,5-trichlorophenyl) oxalate involves its reaction with hydrogen peroxide in the presence of a fluorescent dye. This reaction produces a high-energy intermediate, which decomposes to form 1,2-dioxetanedione. The energy released during this decomposition is transferred to the fluorescent dye, causing it to emit light . The molecular targets and pathways involved include the oxidation of the oxalate ester and the subsequent energy transfer to the dye .
Comparaison Avec Des Composés Similaires
Bis(2,4,6-trichlorophenyl) oxalate (TCPO): Similar in structure but with chlorine atoms at different positions on the phenyl rings.
Bis(2,4-dinitrophenyl) oxalate: Contains nitro groups instead of chlorine atoms.
Uniqueness: Bis(2,4,5-trichlorophenyl) oxalate is unique due to its specific substitution pattern on the phenyl rings, which affects its reactivity and chemiluminescent properties. It is particularly effective in producing bright and long-lasting chemiluminescence compared to its analogs .
Propriétés
Numéro CAS |
1166-36-5 |
|---|---|
Formule moléculaire |
C14H4Cl6O4 |
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
bis(2,4,5-trichlorophenyl) oxalate |
InChI |
InChI=1S/C14H4Cl6O4/c15-5-1-9(19)11(3-7(5)17)23-13(21)14(22)24-12-4-8(18)6(16)2-10(12)20/h1-4H |
Clé InChI |
PWZYGWAQEWLCJF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)
![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)

![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)

